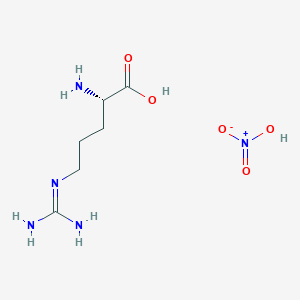
L-Arginine nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Arginine nitrate is a compound formed by the combination of L-arginine, an amino acid, and nitric acid. L-arginine is known for its role in the biosynthesis of proteins and nitric oxide, a critical molecule in various physiological processes. The nitrate component enhances the compound’s ability to promote nitric oxide production, which is essential for vasodilation and improved blood flow.
Applications De Recherche Scientifique
L-Arginine nitrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of nitric oxide and other nitrogen-containing compounds.
Biology: Studied for its role in cellular signaling and regulation of blood flow.
Medicine: Investigated for its potential in treating cardiovascular diseases, improving exercise performance, and enhancing wound healing
Industry: Utilized in the production of dietary supplements and pharmaceuticals.
Mécanisme D'action
Safety and Hazards
L-Arginine is generally considered safe in moderate doses, but too much can cause severe side effects, including nausea, diarrhea, bloating, and even death . It’s also not recommended for people who have had a recent heart attack due to concerns that the supplement might increase the risk of death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-Arginine nitrate can be synthesized by reacting L-arginine with nitric acid. The process involves dissolving L-arginine in purified water at normal temperature, followed by the slow addition of nitric acid. The mole ratio of L-arginine to nitric acid is typically maintained between 1:1 and 1:1.1, and the reaction temperature ranges from 40°C to 70°C. The solution is gradually clarified, and the pH is adjusted to 1-2 using nitric acid. The clarified solution is then cooled to 10°C to 25°C, and the resulting crystals are separated, washed, and dried at 60°C to 85°C .
Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with continuous recycling of the mother liquor to enhance efficiency and reduce waste .
Analyse Des Réactions Chimiques
Types of Reactions: L-Arginine nitrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce nitric oxide, a potent vasodilator.
Reduction: The nitrate component can be reduced to nitrite and subsequently to nitric oxide under certain conditions.
Substitution: this compound can participate in substitution reactions where the nitrate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as ascorbic acid and sodium dithionite are used.
Substitution: Various nucleophiles can be used to replace the nitrate group.
Major Products:
Oxidation: Nitric oxide and other nitrogen oxides.
Reduction: Nitrite and nitric oxide.
Substitution: Compounds with different functional groups replacing the nitrate.
Comparaison Avec Des Composés Similaires
L-Citrulline: Another amino acid that is a precursor to L-arginine and also promotes nitric oxide production.
L-Ornithine: Involved in the urea cycle and can be converted to L-arginine.
Nitroglycerin: A nitrate compound used as a vasodilator in the treatment of angina.
Uniqueness: L-Arginine nitrate is unique in its dual role of providing both L-arginine and nitrate, which synergistically enhance nitric oxide production. This makes it particularly effective in promoting vasodilation and improving blood flow compared to other compounds that only provide one of these components .
Propriétés
Numéro CAS |
223253-05-2 |
|---|---|
Formule moléculaire |
C6H14N5O5- |
Poids moléculaire |
236.21 g/mol |
Nom IUPAC |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;nitrate |
InChI |
InChI=1S/C6H14N4O2.NO3/c7-4(5(11)12)2-1-3-10-6(8)9;2-1(3)4/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);/q;-1/t4-;/m0./s1 |
Clé InChI |
HVMFMDRJTWGJTN-WCCKRBBISA-N |
SMILES isomérique |
C(C[C@@H](C(=O)O)N)CN=C(N)N.[N+](=O)([O-])[O-] |
SMILES |
C(CC(C(=O)O)N)CN=C(N)N.[N+](=O)(O)[O-] |
SMILES canonique |
C(CC(C(=O)O)N)CN=C(N)N.[N+](=O)([O-])[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


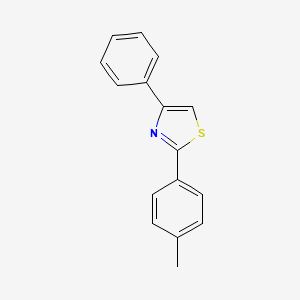

![3-Methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride](/img/structure/B3253287.png)
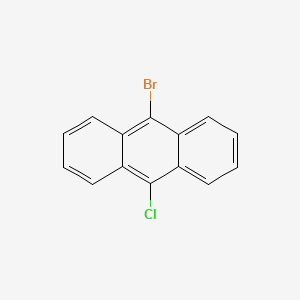


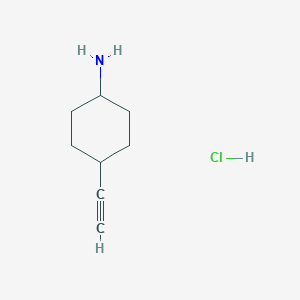
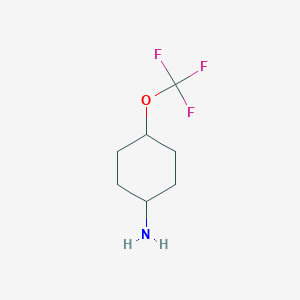
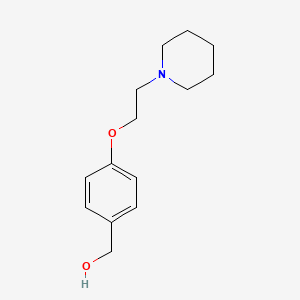
![[6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid](/img/structure/B3253352.png)
![Benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]-dichlororuthenium;tricyclohexylphosphane](/img/structure/B3253358.png)
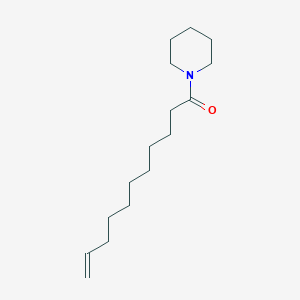
![Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3S,4S)-](/img/structure/B3253369.png)
![2-[1-(aminomethyl)cyclobutyl]acetic Acid Hydrochloride](/img/structure/B3253374.png)
